1-(6-Methoxynaphthalen-2-YL)hexan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H20O2 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)hexan-1-one |
InChI |
InChI=1S/C17H20O2/c1-3-4-5-6-17(18)15-8-7-14-12-16(19-2)10-9-13(14)11-15/h7-12H,3-6H2,1-2H3 |
InChI Key |
XLSCNFONGIKFLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1 6 Methoxynaphthalen 2 Yl Hexan 1 One and Analogues
Direct Synthetic Routes to 1-(6-Methoxynaphthalen-2-YL)hexan-1-one
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a cornerstone of organic synthesis for the preparation of aromatic ketones. ntu.edu.tw This method involves the reaction of an aromatic compound with an acylating agent, typically in the presence of a Lewis acid catalyst.
Acylation of Naphthalene (B1677914) Precursors
The synthesis of this compound commonly starts with a naphthalene precursor, most notably 2-methoxynaphthalene (B124790). The acylation is carried out using an appropriate acylating agent, such as hexanoyl chloride or hexanoic anhydride, in the presence of a catalyst.
A widely used method is the Friedel-Crafts acylation of 2-methoxynaphthalene with an acyl halide (like acetyl chloride) and a Lewis acid catalyst (like aluminum chloride) in a suitable solvent. psu.edursc.org While this method is effective, it often leads to a mixture of isomers. For instance, the acylation of 2-methoxynaphthalene can yield both 1-acetyl-2-methoxynaphthalene (B1617039) and 2-acetyl-6-methoxynaphthalene (B28280). stackexchange.com
The choice of acylating agent and reaction conditions can significantly influence the product distribution. For example, using acetyl chloride as the acylating agent can lead to the rearrangement of the initially formed 1-acyl isomer to the more stable 6-acyl isomer, especially at higher temperatures. ntu.edu.tw
Regioselectivity Control and Isomerization Strategies
A significant challenge in the Friedel-Crafts acylation of 2-methoxynaphthalene is controlling the position of acylation (regioselectivity). The electron-donating methoxy (B1213986) group directs acylation to specific positions on the naphthalene ring. The primary product is often the kinetically favored 1-acyl-2-methoxynaphthalene. ntu.edu.tw However, for many applications, the thermodynamically more stable 2-acetyl-6-methoxynaphthalene is the desired product.
Several strategies are employed to control regioselectivity and promote the formation of the desired isomer:
Isomerization: The initially formed 1-acyl isomer can be rearranged to the 6-acyl isomer. This rearrangement is often facilitated by the presence of extra-framework aluminum in zeolite catalysts or by increasing the reaction temperature. ntu.edu.tw When acetyl chloride is used, the 6-acyl isomer can be obtained with approximately 90% selectivity at 150°C. ntu.edu.tw
Solvent Effects: The choice of solvent can influence the isomer ratio. For example, acetylation of 2-methoxynaphthalene in carbon disulphide or chloroform (B151607) can yield different proportions of 1-acetyl-2-methoxynaphthalene and 2-acetyl-6-methoxynaphthalene. rsc.orgstackexchange.com Using 2-nitropropane (B154153) as a solvent in Friedel-Crafts reactions has been shown to favor substitution at the β-position of the naphthalene ring. google.com
Catalyst Selection: The type of catalyst plays a crucial role. While traditional Lewis acids like aluminum chloride are common, solid acid catalysts like zeolites offer advantages in terms of regioselectivity and reusability. researchgate.netresearchgate.net
Catalytic Systems and Reaction Optimization in Acylation
The efficiency and selectivity of Friedel-Crafts acylation are highly dependent on the catalytic system. While traditional Lewis acids like aluminum chloride are effective, they are often required in stoichiometric amounts and generate corrosive waste. ntu.edu.twresearchgate.net This has led to the exploration of more environmentally friendly and reusable solid acid catalysts.
Zeolite Catalysts: Zeolites, such as H-beta, H-mordenite, and H-Y, have been extensively studied for the acylation of 2-methoxynaphthalene. ntu.edu.twresearchgate.net They offer several advantages:
Shape Selectivity: The porous structure of zeolites can favor the formation of specific isomers. researchgate.net
Reusability: Zeolites can be recovered and reused, reducing waste and cost. researchgate.net
Activity: Zeolite beta has demonstrated good regioselectivity towards the desired 2-acetyl-6-methoxynaphthalene. researchgate.net
The catalytic activity of zeolites is influenced by factors such as their acidity and secondary structure. researchgate.net
Other Catalytic Systems:
Ionic Liquids: The use of ionic liquids, such as butylpyridinium tetrafluoroborate (B81430) ([BPy]BF4), in combination with a catalyst like phosphotungstic acid, has been shown to be an effective system for the acylation of 2-methoxynaphthalene. bas.bg This system can be recycled and reused multiple times without significant loss of activity. bas.bg
Metal Oxides: Zinc oxide (ZnO) has been reported as a catalyst for Friedel-Crafts acylation under solvent-free conditions at room temperature, offering a greener alternative. researchgate.net
Reaction Optimization: Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the desired product. Key parameters include:
Temperature: Higher temperatures can favor the rearrangement of the 1-acyl isomer to the more stable 6-acyl isomer. ntu.edu.tw
Acylating Agent Concentration: Increasing the amount of the acylating agent can increase the conversion of the starting material. ntu.edu.tw
Solvent: The choice of solvent can significantly impact the regioselectivity. stackexchange.comresearchgate.net
Condensation Reactions Involving Naphthyl and Hexanoyl Moieties
Condensation reactions provide an alternative route to ketones like this compound. These reactions typically involve the formation of a new carbon-carbon bond between two carbonyl-containing compounds. libretexts.org
One of the most well-known condensation reactions is the Aldol (B89426) condensation, which involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated carbonyl compound. libretexts.org While direct application to the synthesis of the target compound from simple naphthyl and hexanoyl precursors is less common than Friedel-Crafts acylation, related condensation principles can be applied.
For instance, a Claisen-Schmidt reaction, which is a type of mixed aldol condensation, involves the reaction of a ketone with an aryl aldehyde in the presence of a base to form an α,β-unsaturated derivative. libretexts.org This highlights the potential of condensation chemistry in forming carbon-carbon bonds between aromatic and aliphatic moieties.
Other Established Synthetic Pathways (e.g., from related alcohols)
Another synthetic approach involves the oxidation of a corresponding secondary alcohol. For example, 1-(6-methoxynaphthalen-2-yl)hexan-1-ol can be oxidized to yield this compound. This method is contingent on the availability of the precursor alcohol.
The synthesis of related ketones, such as 2-acetyl-6-methoxynaphthalene, has been achieved through the oxidation of the corresponding alcohol, 2-methoxy-6-(1-hydroxy-1-methylethyl)naphthalene. researchgate.net This alcohol can be prepared from 2-methoxy-6-isopropylnaphthalene. researchgate.netgoogle.com This suggests a potential parallel route for the synthesis of this compound, starting from an appropriate alkylated naphthalene derivative.
Synthesis of Key Precursors and Advanced Intermediates
The successful synthesis of this compound is contingent upon the efficient preparation of its foundational components: substituted naphthalene rings and aliphatic chains.
Preparation of 6-Methoxynaphthalene Derivatives
The 6-methoxynaphthalene core is a crucial building block. Several methods exist for its synthesis and functionalization. A primary starting material is 2-methoxynaphthalene, which can undergo Friedel-Crafts acylation to introduce an acetyl group, yielding 2-acetyl-6-methoxynaphthalene, a close analogue and key intermediate. google.comprepchem.com This acylation often requires blocking other positions on the naphthalene ring to ensure regioselectivity. google.com
Another vital precursor is 6-bromo-2-methoxynaphthalene, which can be prepared from 2-naphthol (B1666908) through a two-step process of bromination followed by methylation. orgsyn.org Alternatively, it can be synthesized by the bromination and subsequent reduction of 2-methoxynaphthalene. patsnap.com This bromo-derivative is particularly useful as it can be converted into a Grignard reagent, providing a nucleophilic naphthalene source for various reactions. orgsyn.org The synthesis of other derivatives, such as 1,6-dimethoxynaphthalene (B30794) from 1,6-dihydroxynaphthalene, has also been optimized, achieving high yields and purity. researchgate.net
| Starting Material | Product | Key Reaction Type | Reference |
|---|---|---|---|
| 2-Methoxynaphthalene | 2-Acetyl-6-methoxynaphthalene | Friedel-Crafts Acylation | google.com |
| 2-Acetyl-5-bromo-6-methoxynaphthalene | 2-Acetyl-6-methoxynaphthalene | Debromination | prepchem.com |
| 2-Naphthol | 6-Bromo-2-methoxynaphthalene | Bromination & Methylation | orgsyn.org |
| 2-Methoxynaphthalene | 6-Bromo-2-methoxynaphthalene | Bromination & Reduction | patsnap.com |
| 1,6-Dihydroxynaphthalene | 1,6-Dimethoxynaphthalene | O-dimethylation | researchgate.net |
Synthesis of Hexanoic Acid Derivatives and Related Aliphatic Chains
The hexanoyl side chain is typically introduced via a Friedel-Crafts acylation reaction. This classic reaction involves an acylating agent, such as an acid chloride or anhydride, and a catalyst. magtech.com.cnnih.gov For the synthesis of this compound, hexanoic acid is the source of the aliphatic chain. It is first converted into a more reactive derivative, such as hexanoyl chloride (using reagents like oxalyl chloride or thionyl chloride) or hexanoic anhydride. magtech.com.cn
This activated acylating agent then reacts with a suitable 6-methoxynaphthalene precursor, like 2-methoxynaphthalene itself, in the presence of a catalyst to form the target ketone. Research on the acylation of anisole (B1667542) (a simpler methoxy-aromatic compound) with hexanoic acid has demonstrated that solid acid catalysts, such as Hβ zeolite-supported tungstophosphoric acid, can efficiently drive the reaction, offering a greener alternative to traditional Lewis acids. researchgate.net This method achieves high conversion of the carboxylic acid and good yields of the corresponding aryl ketone. researchgate.net
Derivatization Strategies for this compound and Related Compounds
Once synthesized, this compound can serve as a scaffold for the creation of more complex molecules through various derivatization strategies.
Modifications at the Hexanone Side Chain
The carbonyl group of the hexanone side chain is a prime site for chemical modification. A common transformation is the reduction of the ketone to a secondary alcohol, yielding 1-(6-methoxynaphthalen-2-yl)hexan-1-ol. This is analogous to the well-documented reduction of the related compound, 2-acetyl-6-methoxynaphthalene, to 1-(6-methoxynaphthalen-2-yl)ethanol. nih.govsigmaaldrich.com
Another important derivatization involves the condensation of the ketone with amine-based reagents. For instance, reaction with semicarbazide (B1199961) hydrochloride produces the corresponding semicarbazone. nih.govsathyabama.ac.in The synthesis of these derivatives can sometimes be challenging for diaryl ketones but can be facilitated by using microwave techniques or by increasing reaction times. nih.gov These semicarbazone derivatives are often stable crystalline products. sathyabama.ac.in
Functionalization and Substitution of the Naphthalene Ring System
The naphthalene ring itself can be further functionalized to introduce new chemical entities. Electrophilic aromatic substitution reactions can be used to add substituents such as halogens. For example, the bromination of 2-methoxynaphthalene is a known procedure, indicating that the naphthalene core can be halogenated. patsnap.com The positions of new substituents are directed by the existing methoxy and acyl groups. Modern cross-coupling reactions, such as the nickel-catalyzed Negishi reaction, can also be employed to form new carbon-carbon bonds on the naphthalene ring, enabling the synthesis of complex biaryl structures. acs.org
Formation of Complex Hybrid Molecular Structures (e.g., Naphthyl-Thiadiazoles, Naphthyl-Semicarbazides)
A significant area of research involves the conversion of the naphthyl ketone scaffold into complex heterocyclic structures, such as thiadiazoles, oxadiazoles, and semicarbazides. nih.govnih.gov These syntheses often proceed through a multi-step sequence.
A common pathway to 1,3,4-thiadiazoles begins with the conversion of the ketone to a thiosemicarbazone. This intermediate can then undergo oxidative cyclization to form the thiadiazole ring. Research on the closely related 1-(6-methoxynaphthalen-2-yl)ethyl moiety has shown that its thiosemicarbazide (B42300) derivative can be cyclized using phosphorus oxychloride to yield a 5-(1-(6-methoxynaphthalen-2-yl)ethyl)-1,3,4-thiadiazol-2-amine. derpharmachemica.com Similarly, 1,3,4-oxadiazole (B1194373) derivatives can be synthesized from the corresponding 1-(1-(6-methoxynaphthalen-2-yl)ethyl)-4-cyclohexylthiosemicarbazide by treatment with sodium hydroxide (B78521) and iodine. derpharmachemica.com
The synthesis of N-aryl-1,3,4-thiadiazol-2-amines can be achieved by reacting 1-(2-methoxy-1,8-naphthyridin-3-acetyl)-4-arylthiosemicarbazides with an acid. researchgate.net Semicarbazide derivatives themselves are key intermediates and can be formed through the reaction of hydrazides with isocyanate derivatives. researchgate.net The initial ketone can be converted to a hydrazide through a series of steps, providing a versatile entry point to these complex hybrid molecules.
| Naphthyl Precursor | Heterocyclic Product | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 1-(1-(6-Methoxynaphthalen-2-yl)ethyl)thiosemicarbazide | 5-(1-(6-Methoxynaphthalen-2-yl)ethyl)-1,3,4-thiadiazol-2-amine | Phosphorus oxychloride, reflux | derpharmachemica.com |
| 1-(1-(6-Methoxynaphthalen-2-yl)ethyl)-4-cyclohexylthiosemicarbazide | N-cyclohexyl-5-(1-(6-methoxynaphthalen-2-yl)ethyl)-1,3,4-oxadiazol-2-amine | NaOH, I2 | derpharmachemica.com |
| 1-(2-Methoxy-1,8-naphthyridin-3-acetyl)-4-arylthiosemicarbazides | 5-(2-Methoxy-1,8-naphthyridin-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines | Acidic cyclization | researchgate.net |
| 3-Formyl-4H-benzo[h]chromen-4-one | Naphthyl triazepine ketones | Thiosemicarbazide | nih.gov |
Reaction Mechanisms and Pathways Associated with 1 6 Methoxynaphthalen 2 Yl Hexan 1 One
Mechanistic Investigations of Acylation Reactions
The primary route to synthesizing 1-(6-methoxynaphthalen-2-yl)hexan-1-one is the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790). This reaction involves the introduction of an acyl group (in this case, a hexanoyl group) onto the aromatic naphthalene (B1677914) ring.
The acylation of 2-methoxynaphthalene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The methoxy (B1213986) group (–OCH₃) is an activating, ortho-, para-directing group. However, in the naphthalene ring system, substitution patterns are more complex. The most electronically activated positions for electrophilic attack on 2-methoxynaphthalene are C1 and C6. researchgate.net
The reaction mechanism proceeds via the formation of a highly electrophilic acylium ion from a hexanoyl source (like hexanoyl chloride or hexanoic anhydride) in the presence of a Lewis acid catalyst. This acylium ion (CH₃(CH₂)₄CO⁺) is then attacked by the electron-rich naphthalene ring. This attack disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The reaction favors attack at the C1 (kinetically favored) or C6 (thermodynamically favored) position. conicet.gov.arresearchgate.net Finally, a proton is eliminated from the carbon atom bearing the new acyl group, and the aromaticity of the naphthalene ring is restored, yielding the final ketone product. While attack at the C1 position is often kinetically preferred due to electronic factors, the formation of the 2,6-disubstituted product is thermodynamically more stable and less sterically hindered. conicet.gov.arresearchgate.net
The choice of catalyst is critical in Friedel-Crafts acylation as it influences both the reaction rate and the regioselectivity of the product distribution (i.e., the ratio of 1-acyl to 6-acyl product). rsc.org Various catalysts, from traditional Lewis acids to solid acid catalysts like zeolites, have been investigated.
Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) typically require stoichiometric amounts and often favor the kinetically controlled product, 1-acyl-2-methoxynaphthalene. rsc.org However, using milder Lewis acids such as indium(III) chloride (InCl₃) or iron(III) chloride (FeCl₃) can selectively yield the 2-acyl-6-methoxynaphthalene isomer, especially at higher temperatures. rsc.org This selectivity arises from the potential for in-situ isomerization of the initially formed 1-acyl product to the more thermodynamically stable 6-acyl isomer. rsc.org
Zeolites: Shape-selective solid acid catalysts, particularly β-zeolites, have been shown to favor the formation of the 6-substituted product. doi.org The confined porous structure of the zeolite is thought to restrict the formation of the bulkier transition state leading to the 1-substituted isomer. conicet.gov.ardoi.org For instance, lanthanum-exchanged β-zeolites (La³⁺β) show high selectivity for the 6-position, which is attributed to a narrowing of the zeolite channels and enhanced Brønsted acidity. doi.org
The table below summarizes the influence of different catalysts on the acylation of 2-methoxynaphthalene.
| Catalyst System | Acylating Agent | Predominant Product Isomer | Key Findings | Reference |
| AlCl₃ (catalytic) | Benzoyl Chloride | 1-Benzoyl-2-methoxynaphthalene | Favors the kinetically controlled product. | rsc.org |
| InCl₃ (catalytic) | Benzoyl Chloride | 2-Benzoyl-6-methoxynaphthalene | Selectively produces the thermodynamically favored isomer at elevated temperatures. | rsc.org |
| La³⁺-exchanged β-zeolite | Anhydrides | 6-Acyl-2-methoxynaphthalene | Channel narrowing and enhanced acidity lead to high regioselectivity for the 6-position. | doi.org |
| Aluminum/Copper salts of TPA/TSA | Acetic Anhydride | 1-Acetyl-2-methoxynaphthalene (B1617039) | High conversion rates, but with selectivity exceeding 96% for the kinetically favored 1-isomer. | conicet.gov.ar |
Mechanisms of Ketone-Based Transformations
The ketone carbonyl group in this compound is a site of rich chemical reactivity, enabling a variety of subsequent transformations.
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many transformations.
Nucleophilic Addition: The ketone can undergo nucleophilic addition reactions. For example, reaction with organometallic reagents like Grignard or organolithium reagents would lead to the formation of tertiary alcohols. Reaction with amines can form imines or enamines. A related transformation is seen in the synthesis of 2-(6-methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one, where naproxen (B1676952) acid chloride reacts with morpholine (B109124) in a nucleophilic acyl substitution. nih.govresearchgate.net
Condensation Reactions: The α-protons (on the carbon adjacent to the carbonyl group) are weakly acidic and can be removed by a base to form an enolate ion. This enolate is a powerful nucleophile and can participate in condensation reactions, such as the aldol (B89426) condensation, to form new carbon-carbon bonds. The formation of related enones like (2E)-1-(6-methoxynaphthalen-2-yl)but-2-en-1-one demonstrates this type of reactivity. nih.gov
The oxidation state of the carbonyl carbon can be altered through oxidation and reduction reactions.
Reduction: The most common transformation is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction of this compound would yield 1-(6-methoxynaphthalen-2-yl)hexan-1-ol. The analogous reduction of 1-(6-methoxynaphthalen-2-yl)ethanone to (1RS)-1-(6-methoxynaphthalen-2-yl)ethanol is a well-documented process. nih.govsigmaaldrich.comsigmaaldrich.com
Oxidation: Ketones are generally resistant to oxidation compared to aldehydes. However, under strong oxidizing conditions, a Baeyer-Villiger oxidation could occur, where an oxygen atom is inserted between the carbonyl carbon and the larger alkyl or aryl group, yielding an ester. In this case, it would likely form 6-methoxynaphthalen-2-yl hexanoate. Additionally, oxidative cleavage of the naphthalene ring system itself can occur under harsh conditions, though this is less specific to the ketone functionality. google.com
Degradation Mechanisms and Stability Studies
The stability of this compound can be compromised under certain chemical conditions.
Deacylation: One potential degradation pathway is deacylation, the reverse of the Friedel-Crafts reaction. Studies on the acylation of 2-methoxynaphthalene have shown that 1-acyl-2-methoxynaphthalenes can undergo deacylation, particularly when acyl chlorides are used as the acylating agent in the presence of a catalyst. doi.org This suggests that under acidic conditions, the hexanoyl group could be cleaved from the naphthalene ring.
Catalyst Deactivation: In the context of its synthesis, the product itself can contribute to catalyst deactivation. Research has shown that during acylation reactions using solid acid catalysts, the ketone product can adsorb strongly onto the catalyst surface, inhibiting the adsorption of new substrate molecules and thus reducing the catalyst's efficiency in subsequent cycles. conicet.gov.ar While not a degradation of the molecule itself, this interaction highlights a stability-related issue in its production process.
Specific, detailed studies on the degradation of this compound under various environmental conditions such as light, heat, or varying pH are not extensively documented in the reviewed literature.
Photocatalytic Degradation Pathways and Intermediate Formation
The photocatalytic degradation of this compound, while not extensively studied for this specific compound, can be inferred from the well-documented degradation of its close structural analog, naproxen. mdpi.comnih.govbohrium.com The degradation process is primarily driven by the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), upon the irradiation of a photocatalyst (e.g., TiO₂) with UV or visible light. nih.govrsc.org
The degradation of naproxen, and by extension, this compound, is a complex process that involves a series of parallel and consecutive reactions. mdpi.com The initial steps are believed to involve an attack by hydroxyl radicals on the naphthalene ring system, leading to the formation of hydroxylated derivatives. nih.gov For this compound, this would likely result in the formation of various hydroxylated isomers.
Furthermore, the hexanoyl side chain is also susceptible to oxidative attack. This can lead to the formation of a variety of intermediate products. Based on the degradation pathways of naproxen, key intermediates in the degradation of this compound are likely to include:
1-(6-Methoxynaphthalen-2-yl)ethanol derivatives: Reduction of the ketone functionality can lead to the formation of the corresponding secondary alcohol.
Oxidation products of the alkyl chain: The hexanoyl chain can undergo oxidation at various positions, leading to the formation of shorter-chain carboxylic acids, aldehydes, and ketones.
Demethylation products: The methoxy group on the naphthalene ring can be cleaved, resulting in the formation of a hydroxyl group.
The degradation of naproxen has been shown to produce several key aromatic intermediates, and similar compounds can be expected from this compound. nih.govbohrium.com These intermediates are themselves subject to further oxidation, eventually leading to the opening of the aromatic rings and mineralization to carbon dioxide and water. bohrium.com
Table 1: Plausible Intermediates in the Photocatalytic Degradation of this compound
| Intermediate Type | Plausible Structures |
| Hydroxylated Derivatives | Isomers with -OH group(s) on the naphthalene ring |
| Side-Chain Oxidation Products | 1-(6-Methoxynaphthalen-2-yl)acetic acid, 1-(6-Methoxynaphthalen-2-yl)propanoic acid, etc. |
| Ketone Reduction Product | 1-(6-Methoxynaphthalen-2-yl)hexan-1-ol |
| Demethylated Product | 1-(6-Hydroxynaphthalen-2-yl)hexan-1-one |
| Ring-Opening Products | Various aliphatic acids and smaller molecules |
Radical-Mediated Cleavage Mechanisms
Upon absorption of light, this compound can undergo photochemical reactions involving radical intermediates. The most relevant of these are the Norrish Type I and Norrish Type II reactions, which are characteristic of ketones. wikipedia.orgrsc.org
Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group. wikipedia.org For this compound, this would lead to the formation of a 6-methoxynaphthalen-2-ylcarbonyl radical and a pentyl radical. These radicals can then undergo a variety of secondary reactions, including:
Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form a 6-methoxynaphthalen-2-yl radical.
Recombination: The radical fragments can recombine to reform the original ketone or form other products.
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules to form stable products.
Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. wikipedia.org Subsequent cleavage of the α,β-carbon-carbon bond in this biradical results in the formation of an enol and an alkene. For this compound, this would yield 1-(6-methoxynaphthalen-2-yl)ethenol (which would tautomerize to 1-(6-methoxynaphthalen-2-yl)ethanone) and but-1-ene. Alternatively, the 1,4-biradical can undergo cyclization to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). researchgate.net
The relative importance of Norrish Type I and Type II pathways depends on various factors, including the solvent, the presence of radical scavengers, and the specific substitution pattern of the ketone. researchgate.net For aryl alkyl ketones, both processes are generally observed. researchgate.net
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.
The ¹H NMR spectrum of 1-(6-Methoxynaphthalen-2-yl)hexan-1-one is expected to show distinct signals corresponding to the aromatic protons of the methoxynaphthalene ring system and the aliphatic protons of the hexanoyl chain. By analyzing the spectra of analogous compounds such as N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide and 1-(6-Methoxynaphthalen-2-yl)ethanone, the following assignments can be predicted. mdpi.comcymitquimica.comlgcstandards.com
The aromatic region would likely display a set of signals characteristic of a 2,6-disubstituted naphthalene (B1677914) core. These would include doublets and singlets in the range of δ 7.0-8.5 ppm. The methoxy (B1213986) group protons would appear as a sharp singlet around δ 3.9 ppm.
The hexanoyl chain would present a series of signals in the upfield region of the spectrum. The α-methylene protons (next to the carbonyl group) would be the most deshielded of the aliphatic chain, appearing as a triplet around δ 3.0 ppm. The subsequent methylene (B1212753) groups would show multiplets at approximately δ 1.7-1.8 ppm and δ 1.3-1.4 ppm. The terminal methyl group would be observed as a triplet around δ 0.9 ppm.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 8.5 | m | - |
| Methoxy (-OCH₃) | ~3.9 | s | - |
| α-CH₂ | ~3.0 | t | ~7.5 |
| β-CH₂ | ~1.7 | p | ~7.5 |
| γ-CH₂ | ~1.3 | m | - |
| δ-CH₂ | ~1.3 | m | - |
| ε-CH₃ | ~0.9 | t | ~7.3 |
s = singlet, t = triplet, p = pentet, m = multiplet
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the spectrum would show signals for the carbonyl carbon, the aromatic carbons of the naphthalene ring, the methoxy carbon, and the aliphatic carbons of the hexanoyl chain. Data from related structures suggests the following assignments. mdpi.com
The carbonyl carbon is expected to have a chemical shift in the range of δ 199-201 ppm. The aromatic carbons would appear between δ 105-160 ppm, with the carbon bearing the methoxy group being significantly shielded. The methoxy carbon itself would resonate around δ 55 ppm. The aliphatic carbons of the hexanoyl chain would be found in the upfield region, with the α-carbon appearing around δ 38-40 ppm and the terminal methyl carbon at approximately δ 14 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 199 - 201 |
| Aromatic-C | 105 - 160 |
| Methoxy (-OCH₃) | ~55 |
| α-CH₂ | 38 - 40 |
| β-CH₂ | 24 - 26 |
| γ-CH₂ | 31 - 33 |
| δ-CH₂ | 22 - 24 |
| ε-CH₃ | ~14 |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
A COSY spectrum would reveal the coupling relationships between adjacent protons, confirming the connectivity within the hexanoyl chain (e.g., the correlation between the α-CH₂ and β-CH₂ protons). An HSQC experiment would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals of the hexanoyl chain. Finally, an HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the attachment of the hexanoyl chain to the C-2 position of the naphthalene ring, by observing a correlation between the α-CH₂ protons and the C-2 and C-1 carbons of the naphthalene ring, as well as the carbonyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₇H₂₀O₂), the calculated exact mass would be determined and compared to the experimentally measured value to confirm the elemental composition. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
In the mass spectrometer, the molecular ion of this compound would undergo fragmentation, providing a unique fingerprint that can be used to confirm its structure. The most characteristic fragmentation would be the α-cleavage at the carbonyl group.
One expected fragmentation pathway is the loss of the pentyl radical (•C₅H₁₁), resulting in a prominent peak corresponding to the 6-methoxynaphthoyl cation. Another likely fragmentation is the McLafferty rearrangement, if a γ-hydrogen is present and accessible, which would lead to the loss of a neutral alkene molecule (pent-1-ene) and the formation of a radical cation of 1-(6-methoxynaphthalen-2-yl)ethen-1-ol. Analysis of the fragmentation of 1-hexanamine shows characteristic losses of alkyl fragments, a pattern that can be partially extrapolated to the hexanoyl chain of the target molecule. nist.gov
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 256 | [M]⁺ | Molecular Ion |
| 185 | [C₁₂H₉O₂]⁺ | α-cleavage (loss of •C₅H₁₁) |
| 157 | [C₁₁H₉O]⁺ | Loss of CO from the 185 m/z fragment |
| 127 | [C₁₀H₇]⁺ | Loss of CH₂O from the 157 m/z fragment |
Chromatographic-Mass Spectrometric Coupling Techniques (e.g., GC-MS, LC-MS) for Purity and Identity
The coupling of chromatographic separation with mass spectrometry provides a powerful tool for both the identification of this compound and the determination of its purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for less volatile or thermally labile compounds. In this technique, the compound is separated via high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. For derivatives of the related compound naproxen (B1676952), high-resolution mass spectrometry (HRMS) coupled with electrospray ionization (ESI) has been successfully used to confirm the molecular formula with high accuracy. mdpi.com For instance, a related propanamide derivative was analyzed, and its exact mass was determined, showing a very small mass error, which confirms the elemental composition. mdpi.com A similar approach for this compound would provide its precise molecular weight and elemental composition, serving as a crucial piece of evidence for its identity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong absorption band around 1680-1700 cm⁻¹ would indicate the presence of the carbonyl (C=O) group of the ketone. The aromatic naphthalene ring would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methoxy group (-OCH₃) would show a characteristic C-O stretching band around 1250 cm⁻¹ and C-H stretching of the methyl group around 2850-2950 cm⁻¹. The aliphatic hexanoyl chain would contribute to the C-H stretching bands in the 2850-2960 cm⁻¹ region.
While a specific, published IR spectrum for this compound is not available, the expected peaks can be inferred from the analysis of similar structures.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for both the purification of this compound and the assessment of its purity.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Evaluation
Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of the synthesis of this compound and for preliminary purity checks. A small amount of the sample is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase. The compound's retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic under specific conditions. For related naproxen derivatives, TLC has been used to monitor reaction completion. nih.gov A single spot on the TLC plate under various solvent systems is a good indicator of the purity of the compound.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identification
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique for assessing the purity of this compound. The compound is dissolved in a suitable solvent and injected into the HPLC system. It is then separated on a column packed with a stationary phase, and the components are detected as they elute. The purity of the compound is determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. For a related compound, (1RS)-1-(6-methoxynaphthalen-2-yl)ethanol, an assay of ≥98.0% purity by HPLC has been reported. sigmaaldrich.com A well-defined, sharp peak at a specific retention time would be indicative of a pure sample of this compound.
| Analytical Technique | Purpose | Expected Observations for this compound |
| GC-MS | Identity Confirmation and Purity | Molecular ion peak and fragmentation pattern corresponding to the methoxynaphthalene and hexanoyl moieties. |
| LC-MS | Identity Confirmation and Purity | Accurate mass measurement confirming the elemental composition. |
| IR Spectroscopy | Functional Group Identification | Characteristic absorption bands for C=O (ketone), aromatic C=C, C-O (ether), and aliphatic/aromatic C-H bonds. |
| TLC | Reaction Monitoring and Purity | A single spot with a specific Rf value in a given solvent system. |
| HPLC | Purity Assessment and Quantification | A single, sharp peak at a characteristic retention time, allowing for purity calculation (e.g., >98%). |
Computational Chemistry and in Silico Studies
Molecular Modeling and Structure Prediction
Molecular modeling techniques are crucial for understanding the three-dimensional structure and electronic properties of molecules, which in turn dictate their physical and chemical behavior.
Quantum Chemical Calculations for Electronic Structure Analysis
No specific quantum chemical calculations for the electronic structure analysis of 1-(6-methoxynaphthalen-2-YL)hexan-1-one have been reported. However, studies on related molecules, such as 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone), have utilized Density Functional Theory (DFT) with the B3LYP hybrid functional and a 6-311++G(d,p) basis set to analyze structural parameters and vibrational spectra. researchgate.net Such calculations provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule. For other naphthalene (B1677914) derivatives, such as 2-acetyl-1-naphthol, computational studies have been employed to understand their thermochemical properties and the energetics of intramolecular hydrogen bonds. nih.gov These approaches could be applied to this compound to elucidate its electronic characteristics.
Conformational Analysis and Molecular Dynamics Simulations
The conformational flexibility of a molecule is critical to its biological activity. For acetyl derivatives of condensed aromatic hydrocarbons like naphthalene, both Lanthanide Induced Shift (LIS) methods and semi-empirical calculations have been used to determine the relative stability of different conformers. rsc.org These studies indicate that for carbonyl substituents at the β-position of naphthalene, which is analogous to the substitution pattern in this compound, steric interactions are generally minimal. rsc.org
Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, have been extensively used to study the behavior of organic molecules and their interactions with their environment. nih.govmdpi.comarxiv.orgresearchgate.net While no MD simulations specific to this compound are available, such simulations on related systems, like NSAIDs in complex with their protein targets, provide a framework for how the dynamic behavior of this compound could be investigated. rsc.org
Reaction Pathway Modeling and Mechanism Elucidation
Understanding the potential chemical reactions and their mechanisms is fundamental to drug development and chemical synthesis.
Transition State Analysis and Reaction Energetic Profiles
There is no published research on the reaction pathway modeling or transition state analysis for this compound. For related compounds like 1-methylnaphthalene (B46632), detailed chemical kinetic models have been developed to understand their combustion and ignition pathways, identifying key intermediates and reactions. mdpi.comresearchgate.net For instance, the conversion of 1-methylnaphthalene to 1-naphthaldehyde (B104281) is a crucial step in its ignition process. mdpi.com Similar computational approaches could be used to model the reactivity of the hexanoyl group in this compound.
In Silico Prediction of Biological Activities and Interactions (excluding ADME/Toxicity)
In silico methods are powerful tools for predicting how a molecule might interact with biological targets, thereby guiding experimental studies.
Ligand-Protein Docking Studies for Molecular Target Interaction
Given the structural similarity of this compound to naproxen (B1676952), it is plausible that it could interact with similar biological targets, such as cyclooxygenase (COX) enzymes. nih.gov Molecular docking studies are commonly used to predict the binding orientation and affinity of a ligand to a protein target.
Numerous in silico studies have been conducted on naproxen and its derivatives to understand their interactions with COX-1 and COX-2. nih.govresearchgate.netnih.gov These studies have shown that the carboxylate group of naproxen is crucial for its binding within the active site of COX enzymes. nih.govnih.gov Since this compound possesses a ketone group instead of a carboxylic acid, its binding mode to COX enzymes would likely differ significantly. Docking studies could predict whether this compound can still fit within the active site and what interactions the hexanoyl group might form.
Furthermore, docking studies have been performed on naproxen analogs against other potential targets, such as the nucleoprotein of the Lassa virus, highlighting the potential for this chemical scaffold to interact with a variety of proteins. researchgate.net In silico screening of NSAIDs has also been used to evaluate their combined action on prostaglandin (B15479496) H synthase-1. nih.gov These methodologies could be applied to this compound to explore its potential biological targets and activities.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a cornerstone of modern drug discovery, focusing on identifying the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. mdpi.com A pharmacophore model for a compound like this compound would typically define key features such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For this specific molecule, the key features would likely be:
The flat, rigid naphthalene ring system, providing a significant hydrophobic and aromatic region.
The oxygen atom of the methoxy (B1213986) group, acting as a potential hydrogen bond acceptor.
The carbonyl oxygen of the hexan-1-one chain, also a prominent hydrogen bond acceptor. researchgate.net
The hexyl chain, contributing a flexible hydrophobic volume.
Once a pharmacophore model is established, it can be used for virtual screening, a computational technique to search large databases of chemical compounds for molecules that match the pharmacophore and are therefore likely to be active at the same biological target. ijpsjournal.com This process allows researchers to prioritize which compounds to synthesize and test in the lab, saving significant time and resources. For instance, studies on other naphthalene-based compounds have successfully used virtual screening to identify potential inhibitors for targets like SARS-CoV PLpro and cytochromes P450. nih.govits.ac.id In the context of this compound, a virtual screening campaign could identify other molecules with different scaffolds that present a similar arrangement of hydrophobic and hydrogen-bonding features, potentially leading to the discovery of novel and more potent therapeutic agents. ijpsjournal.comnih.gov
Table 1: Potential Pharmacophoric Features of this compound
| Feature Type | Molecular Moiety | Role in Molecular Interaction |
| Aromatic/Hydrophobic | Naphthalene Ring | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor | Carbonyl Oxygen | Forms hydrogen bonds with target residues |
| Hydrogen Bond Acceptor | Methoxy Oxygen | Potential hydrogen bond formation |
| Hydrophobic | Hexyl Chain | Van der Waals and hydrophobic interactions |
Structure-Activity Relationship (SAR) Prediction at the Molecular Level
Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. By systematically modifying a molecule's structure and observing the corresponding changes in activity, researchers can build predictive models. nih.gov For this compound, SAR can be explored by modifying its three main components: the naphthalene core, the methoxy substituent, and the hexyl ketone side chain.
Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate physicochemical properties (descriptors) of molecules with their biological activity. nih.gov For naphthalene derivatives, key descriptors often include hydrophobicity (logP), electronic parameters (like Hammett constants), and steric factors. nih.gov
A hypothetical SAR study for this compound might explore:
The position of the methoxy group: Moving the methoxy group to other positions on the naphthalene ring could alter electronic distribution and steric fit within a target binding site.
The length and branching of the alkyl chain: Shortening, lengthening, or branching the hexyl chain would directly impact the compound's hydrophobicity and how it occupies a hydrophobic pocket in a receptor.
Replacement of the ketone: Substituting the ketone linker with other functional groups like an amide or an ether would change its hydrogen bonding capability and geometry.
These relationships are crucial for optimizing a lead compound into a drug candidate. mdpi.com Studies on related aromatic ketones have shown that such structural modifications are critically important for biological activity. researchgate.net
Table 2: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogs
| Modification | Position | Predicted Effect on Activity | Rationale |
| Alkyl Chain Length | Side Chain | Increasing or decreasing length may alter binding affinity. | Optimizes fit within a hydrophobic binding pocket. |
| Methoxy Group Removal | Naphthalene C6 | Likely decrease in activity. | The methoxy group may be a key H-bond acceptor or electronic modulator. |
| Methoxy Group Position | Naphthalene Ring | Varying activity. | Positional changes affect steric and electronic interactions with the target. |
| Ketone Reduction | Side Chain | Likely decrease in activity. | The carbonyl is a key polar interaction point (H-bond acceptor). |
| Naphthalene Isomer | Core Scaffold | Significant change in activity. | Alters the geometry and presentation of interacting groups. |
Crystal Structure Prediction and Polymorphism Research
The solid-state form of a pharmaceutical compound is critical as it influences properties like solubility, stability, and bioavailability. Crystal Structure Prediction (CSP) is a computational methodology used to generate and rank possible crystal packing arrangements (polymorphs) of a molecule from its chemical diagram alone. nih.govacs.org
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. carewellpharma.in These different forms can have distinct physical properties. Research into the polymorphism of related aromatic compounds like naphthalene has shown that they can exhibit rich and complex crystal behaviors, including the formation of multiple polymorphs under different conditions of temperature and pressure. rsc.orgnih.govnih.gov
For this compound, CSP methods would involve:
Determining the likely low-energy conformations of the molecule, considering the flexible hexyl chain.
Generating thousands of plausible crystal packing arrangements based on these conformations.
Ranking the generated structures based on their calculated lattice energies to identify the most likely observable polymorphs.
While a specific experimental crystal structure for this compound is not publicly available, CSP offers a powerful route to understanding its potential solid-state landscape. This predictive capability is vital in pharmaceutical development to identify the most stable polymorph and avoid issues related to unexpected phase transitions during manufacturing or storage. nih.gov Advanced methods like the Crystal-Adiabatic Free Energy Dynamics (Crystal-AFED) have been successfully applied to predict the most stable crystal structures of naphthalene at various pressures. nih.gov
Investigations into Enzyme Inhibition Mechanisms
A thorough review of published scientific literature reveals a lack of specific studies investigating the enzyme inhibition mechanisms of this compound. While research exists for structurally related compounds, such as naproxen derivatives, these findings are not directly applicable to the subject compound of this article. The following subsections detail the absence of research in specific areas of enzyme inhibition.
Cyclooxygenase (COX) Isozyme Inhibition (COX-1, COX-2) and Selectivity Profiles
Currently, there is no available scientific literature that specifically details the inhibitory activity of this compound on cyclooxygenase (COX) isozymes, COX-1 and COX-2. Consequently, its selectivity profile for these enzymes remains uncharacterized. Research on analogous compounds, such as (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, has indicated a lack of inhibitory activity on COX isozymes; however, this cannot be directly extrapolated to this compound.
Aldo-keto Reductase (AKR) Inhibition (e.g., AKR1C3)
There is no specific research available on the inhibitory effects of this compound on aldo-keto reductases, including the AKR1C3 isoform. While studies on similar molecules have shown potent and selective inhibition of AKR1C3, dedicated research on this compound is required to determine its activity.
Aldehyde Dehydrogenase (ALDH) Pathway Modulation
The scientific literature lacks studies investigating the modulatory effects of this compound on the aldehyde dehydrogenase (ALDH) pathway. Therefore, its potential to either inhibit or activate ALDH enzymes is currently unknown.
Sirtuin (SIRT1, SIRT2, SIRT3) Inhibition and Isoform Selectivity
There is no published research on the interaction between this compound and sirtuin isoforms (SIRT1, SIRT2, SIRT3). As a result, its inhibitory potential and selectivity for these enzymes have not been determined.
Exploration of Other Enzyme Targets and Their Binding Dynamics
A comprehensive search of scientific databases did not yield any studies that have explored other potential enzyme targets for this compound. Information regarding its binding dynamics with any enzyme is not available.
Molecular Mechanisms of Cellular Effects
Consistent with the lack of data on its enzymatic interactions, there is no research available detailing the molecular mechanisms of any cellular effects of this compound.
Derivatives and Analogues of 1 6 Methoxynaphthalen 2 Yl Hexan 1 One in Academic Research
Systematic Derivatization for Modified or Enhanced Bioactivity
The core structure of 1-(6-methoxynaphthalen-2-yl)hexan-1-one has served as a scaffold for the development of numerous derivatives. Researchers have focused on creating analogues with modified or enhanced biological effects through systematic chemical changes.
Synthesis and Biological Evaluation of Diverse Naphthyl Ketone Analogues
The synthesis of various naphthyl ketone analogues has been a focal point of research, aiming to uncover compounds with potent biological activities. sigmaaldrich.com One area of significant interest has been the development of derivatives with anticancer properties. For instance, starting from 6-methoxy-2-acetonaphthone, a series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide (B1199961)/thiosemicarbazide (B42300) derivatives were designed and synthesized. mdpi.com These compounds were evaluated for their anti-tumor activity against various cancer cell lines, including A549, HepG2, HGC-27, MCF-7, and HeLa. mdpi.com Among the synthesized compounds, one derivative, 9h , demonstrated the most potent anti-proliferative activity against several of these cancer cells. mdpi.com
Another study focused on the synthesis of naphthalene-substituted triazole spirodienones, which were investigated for their antineoplastic activity. nih.gov These compounds exhibited high inhibitory activity against MDA-MB-231, Hela, and A549 cell lines. nih.gov Specifically, compound 6a showed remarkable in vitro cytotoxic activity by inducing apoptosis and arresting the cell cycle in MDA-MB-231 cells. nih.gov
The following table summarizes the biological activities of some representative naphthyl ketone analogues:
| Compound | Starting Material | Target Cell Lines | Noteworthy Activity |
| Derivative 9h | 6-methoxy-2-acetonaphthone | A549, HepG2, HGC-27, MCF-7, HeLa | Potent anti-proliferative activity |
| Compound 6a | 1,2,4-triazole-spirodienone | MDA-MB-231, Hela, A549 | Induces apoptosis and cell cycle arrest |
Exploration of Heterocyclic Fused Naphthalene (B1677914) Derivatives
The fusion of heterocyclic rings to the naphthalene core has been another fruitful avenue of research. This approach aims to create novel chemical entities with unique biological profiles. Research in this area has led to the synthesis of novel naphthalene hybrids incorporating various heterocyclic systems such as nicotinonitrile, pyran, pyranopyrazole, pyrazole, pyrazolopyridine, and azepine. rsc.org These hybrids have shown promise as multitarget-directed drugs with predicted anticancer, antimicrobial, antiviral, antiprotozoal, and anti-inflammatory activities. rsc.org
Several of these naphthalene-heterocycle hybrids have demonstrated significant potency. For example, compounds 3c, 3e, and 3h were found to be more potent than doxorubicin (B1662922) against HepG-2 cell lines. rsc.org Furthermore, compounds 3c, 3h, 8, 10, 3d, and 12b exhibited superior activity and selectivity for COX-2 compared to the anti-inflammatory drug Celecoxib. rsc.org In the context of antituberculosis activity, compounds 3c, 3d, and 3i were identified as highly promising. rsc.org
The synthesis of naphthalene- and phenanthrene-fused smaragdyrins and their BF2 complexes represents another exploration into heterocyclic fused naphthalene derivatives. nih.gov These complex molecules have been studied for their unique chemical properties. nih.gov Additionally, research into naphthalenediimide derivatives with heterocyclic substituents at the bay positions has been conducted to develop colorimetric pH indicators. mdpi.com
The table below highlights some of the synthesized heterocyclic fused naphthalene derivatives and their observed biological activities.
| Compound Class | Fused Heterocycles | Biological Activities |
| Naphthalene-Hybrids | Nicotinonitrile, Pyran, Pyrazole, etc. | Anticancer, Anti-inflammatory, Antituberculosis |
| Fused Smaragdyrins | Smaragdyrin | Investigated for unique chemical properties |
| Naphthalenediimides | Pyrrolidine, Morpholine (B109124), Piperidine, etc. | Colorimetric pH indicators |
Bioisosteric Replacements and Their Mechanistic Implications for Biological Activity
Bioisosteric replacement is a key strategy in medicinal chemistry to optimize drug-like properties by substituting one part of a molecule with another that has similar physical or chemical characteristics. cambridgemedchemconsulting.com In the context of this compound and its analogues, the naphthalene ring has been a target for such replacements to improve metabolic stability and other pharmacokinetic properties. chemrxiv.org
One notable example is the use of benzazaborinines as bioisosteric replacements for naphthalene. researchgate.netnih.govacs.org Studies have shown that benzazaborinine analogues of existing drugs can exhibit comparable potency and improved pharmacokinetic profiles. researchgate.netnih.gov For instance, two benzazaborinine analogues of propranolol (B1214883) demonstrated excellent bioavailability and brain penetration in animal studies. researchgate.netnih.gov
Another innovative approach involves the use of aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) as bioisosteres for the naphthalene ring. chemrxiv.org This replacement aims to address the susceptibility of naphthalene to metabolism by cytochrome P450 enzymes. chemrxiv.org The incorporation of BCHep-based isosteres into the aryl hydrocarbon receptor antagonist ezutromid (B1671843) resulted in retained biological activity and improved metabolic stability. chemrxiv.org
These bioisosteric replacements have significant mechanistic implications. By altering the core scaffold, researchers can fine-tune the molecule's interaction with biological targets, improve its metabolic profile, and potentially reduce toxicity.
Structure-Activity Relationship (SAR) Generalizations Derived from Diverse Analogues
The extensive synthesis and biological evaluation of diverse analogues of this compound have allowed for the formulation of several structure-activity relationship (SAR) generalizations. These generalizations are crucial for the rational design of new and more effective compounds.
From the studies on naphthyl ketone analogues, it is evident that the nature of the substituent at the ketone end of the molecule plays a critical role in determining biological activity. For example, the introduction of substituted semicarbazide/thiosemicarbazide moieties led to potent anti-tumor agents. mdpi.com
In the case of heterocyclic fused naphthalene derivatives, the type of heterocyclic ring fused to the naphthalene core significantly influences the biological activity profile. The fusion of certain heterocycles can impart potent and selective anticancer or anti-inflammatory properties. rsc.org
Research on naphthoquinone analogues has also provided valuable SAR insights. Studies on PI-083, a proteasome inhibitor, and its derivatives have shown that both the chloronaphthoquinone and sulfonamide moieties are critical for inhibitory activity. nih.gov The pyridyl group in PI-083, however, can be replaced with other heterocyclic groups without a significant loss of activity. nih.gov
Furthermore, the synthesis of novel 2-(furan-2-yl) naphthalen-1-ol derivatives has led to the discovery of potent and selective anti-breast cancer agents. nih.gov Optimization of the lead compound resulted in derivatives with improved selectivity, highlighting the importance of specific substitutions on both the naphthalene and furan (B31954) rings. nih.gov
The study of N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides revealed that the introduction of a benzotriazole (B28993) nucleus can enhance cytotoxicity and reverse drug resistance in cancer cells. researchgate.net This suggests that the lipophilicity and hydrogen bonding ability of the heteroaryl substituent are important for chemosensitizing activity. researchgate.net
Finally, the conversion of the carboxylic acid group of naproxen (B1676952) to an amide has been explored, leading to the synthesis of N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. mdpi.com This modification highlights the potential for altering the pharmacokinetic and pharmacodynamic properties of the parent molecule through derivatization at the propanoic acid side chain. mdpi.com
Emerging Research Directions and Potential Academic Applications
Role as Chemical Probes for Elucidating Biological Pathways
The inherent properties of the 6-methoxynaphthalen-2-yl group make it an excellent candidate for developing chemical probes. Its derivatives are often designed to interact with specific biological targets. For instance, derivatives have been synthesized as modulators of the orphan nuclear receptor Nur77, which is involved in the development of various tumors. nih.gov By modifying the core structure, researchers can create tools to study Nur77-mediated apoptosis, helping to unravel complex cellular signaling cascades. nih.gov
The introduction of different functional groups to the 6-methoxynaphthalen-2-yl scaffold allows for the synthesis of a variety of derivatives. These can be used to explore biological activities and mechanisms. For example, amide derivatives have been created by coupling Naproxen (B1676952) with other molecules like 2,2-diphenylethan-1-amine, aiming to investigate their combined biological effects. mdpi.com Similarly, the core has been incorporated into semicarbazide (B1199961) and thiosemicarbazide (B42300) structures to evaluate their anti-tumor activities on various cancer cell lines. nih.govmdpi.com These studies demonstrate the utility of the scaffold in creating probes to investigate cancer biology, including cell growth inhibition and cell cycle arrest. nih.gov
| Derivative Type | Biological Target/Pathway | Research Finding |
| Semicarbazide/Thiosemicarbazide Derivatives | Nur77 Receptor, Apoptosis Pathways | Upregulates Nur77 expression and triggers nuclear export, indicating Nur77-mediated apoptosis. nih.gov |
| Amide Derivatives | Cyclooxygenase (COX) | Created through coupling with various amines to explore new anti-inflammatory agents. mdpi.com |
| Nicotinoyl Derivatives | Cancer Cell Lines (A549, HepG2, etc.) | Derivatives exhibit potent anti-proliferative activity against several cancer cells. nih.govmdpi.com |
This table illustrates how the 6-methoxynaphthalen-2-yl scaffold is utilized in designing chemical probes for biological investigation.
Application in Materials Science Research (e.g., Polymers, Chemical Sensors)
The potential for 1-(6-Methoxynaphthalen-2-YL)hexan-1-one and its relatives in materials science is an area of growing interest. The naphthalene (B1677914) unit is inherently fluorescent, a property that can be harnessed in the development of chemical sensors and advanced polymers. The photophysical properties of the naphthalene ring system can be modulated by the substituents attached to it.
In the context of polymers, the 6-methoxynaphthalen-2-yl moiety could be incorporated into polymer backbones or as a pendant group to create materials with specific optical or thermal properties. The synthesis of polymers containing such aromatic groups can lead to materials with high thermal stability and unique photoluminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. Although direct research on polymers from this compound is not yet documented, the principles are well-established with similar aromatic ketones.
For chemical sensors, the ketone functional group in the molecule provides a potential binding site for metal ions or other analytes. Upon binding, a change in the fluorescence of the naphthalene core could be observed, forming the basis of a detection mechanism. The long hexanoyl chain could further be functionalized to enhance selectivity and solubility in various media.
Green Chemistry Applications and Sustainable Synthesis Methods
The synthesis of molecules containing the 6-methoxynaphthalen-2-yl core is an active area for the application of green chemistry principles. Traditional synthetic routes often involve harsh reagents and generate significant waste. Modern research focuses on developing more environmentally benign alternatives.
One notable example is the one-pot synthesis of (S)-Naproxen from a related ketone, 1-(6-methoxynaphthalen-2-yl)propan-1-one, using reusable heteropolyacids as catalysts in water. researchgate.net This approach highlights a move towards cleaner and more efficient processes, avoiding conventional mineral acids and organic solvents. researchgate.net Such methodologies could be readily adapted for the synthesis of this compound, reducing the environmental footprint of its production.
Key aspects of green synthesis for this class of compounds include:
Use of Reusable Catalysts: Heteropolyacids like Preyssler and Keggin-type catalysts have shown high activity and can be recycled. researchgate.net
Benign Solvents: Utilizing water as a solvent instead of volatile organic compounds (VOCs). researchgate.net
Atom Economy: Designing synthetic routes, such as one-pot reactions, that maximize the incorporation of starting materials into the final product. researchgate.net
| Green Chemistry Principle | Application in Synthesis of 6-Methoxynaphthalen-2-yl Derivatives | Reference |
| Use of Green Catalysts | Employment of Preyssler and Keggin-type heteropolyacids. | researchgate.net |
| Environmentally Benign Solvents | Use of water as the reaction medium. | researchgate.net |
| Process Efficiency | Development of one-pot synthesis procedures. | researchgate.net |
This table summarizes green chemistry approaches applicable to the synthesis of the target compound's structural analogs.
Advanced Synthetic Methodologies Development Leveraging the Core Scaffold
The 6-methoxynaphthalen-2-yl scaffold serves as a valuable platform for the development and validation of new synthetic methodologies. The synthesis of derivatives often begins with the commercially available 6-methoxy-2-acetonaphthone. cymitquimica.comboronmolecular.com
For example, the synthesis of various semicarbazide and thiosemicarbazide derivatives starts from 6-methoxy-2-acetonaphthone, proceeding through a multi-step sequence involving the formation of an enaminone, followed by cyclization and subsequent reaction with hydrazines. mdpi.com This showcases how the core scaffold can be used to build complex molecular architectures.
Furthermore, the development of processes for producing key intermediates, such as those for Naproxen, has driven innovation in synthetic chemistry. google.com The conversion of 2,6-diisopropylnaphthalene (B42965) through a series of steps including hydroperoxidation and alkylation demonstrates the industrial and academic efforts to find novel and efficient routes to this important structural motif. google.com The chemical reactivity of the ketone in this compound allows for a wide range of transformations, making it an ideal substrate for exploring new reactions, such as asymmetric reductions, C-H functionalization of the naphthalene ring, or novel coupling reactions.
Q & A
Q. What are the established synthetic routes for 1-(6-Methoxynaphthalen-2-YL)hexan-1-one, and how can purity be ensured?
Synthesis typically involves Friedel-Crafts acylation of 6-methoxynaphthalene with hexanoyl chloride in the presence of Lewis acids (e.g., AlCl₃ or ZnCl₂) . Key steps include:
- Reaction optimization : Control temperature (80–100°C) to avoid over-acylation byproducts.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
- Purity validation : Confirm via HPLC (C18 column, methanol/water mobile phase) and ≥95% purity by GC-MS .
Q. How is structural characterization of this compound performed in academic settings?
A multi-technique approach is critical:
- NMR : ¹H and ¹³C NMR identify methoxy (δ ~3.8–4.0 ppm), naphthalene protons (δ 6.8–8.0 ppm), and carbonyl (δ ~207 ppm) groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight ([M+H]⁺ expected at m/z 285.15).
- FT-IR : Detect carbonyl stretch (~1680 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to prevent inhalation of fine particulates.
- Storage : Keep in amber glass vials at 4°C under inert gas (Ar/N₂) to prevent oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
Discrepancies in X-ray diffraction data (e.g., thermal parameters, occupancy) require:
- Validation tools : Use SHELXL for refinement, checking R-factor convergence (target <5%) and ADDSYM (PLATON) for missed symmetry .
- Twinned crystals : Apply TwinRotMat in SHELXL to model pseudo-merohedral twinning .
- Example : A study resolved a 0.05 Å bond-length discrepancy by re-examining hydrogen bonding networks using Hirshfeld surface analysis .
Q. What strategies optimize yield in large-scale synthesis while minimizing environmental impact?
- Catalyst recycling : Immobilize Lewis acids (e.g., Fe³⁺-doped mesoporous silica) for reuse over 5 cycles without activity loss.
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity.
- Waste reduction : Implement in-line FTIR monitoring to terminate reactions at 95% conversion, reducing byproduct formation .
Q. How can computational methods predict biological activity or reactivity of this compound?
- Docking studies : Use AutoDock Vina to model binding affinity to cyclooxygenase-2 (COX-2), leveraging its naphthalene scaffold for hydrophobic interactions.
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites for derivatization.
- MD simulations : Assess membrane permeability via logP predictions (Schrödinger’s QikProp) .
Methodological Insights
- Contradiction Analysis : If biological assays conflict with computational predictions, re-evaluate force field parameters (e.g., AMBER vs. CHARMM) or validate assay conditions (e.g., pH, solvent) .
- Derivatization : Introduce halogen groups (e.g., Cl at C-3) via electrophilic substitution to enhance bioactivity, monitored by TLC and LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
